ethyl 2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}sulfanyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate
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Overview
Description
Ethyl 2-((2-((2-cyano-3-methylbutan-2-yl)amino)-2-oxoethyl)thio)-1-ethyl-1H-benzo[d]imidazole-5-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-((2-cyano-3-methylbutan-2-yl)amino)-2-oxoethyl)thio)-1-ethyl-1H-benzo[d]imidazole-5-carboxylate typically involves multiple steps. One common approach is the cyanoacetylation of amines, where the cyano group is introduced into the molecule . This can be followed by the formation of the benzimidazole ring through cyclization reactions . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((2-((2-cyano-3-methylbutan-2-yl)amino)-2-oxoethyl)thio)-1-ethyl-1H-benzo[d]imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions can vary, but they often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or alkanes.
Scientific Research Applications
Ethyl 2-((2-((2-cyano-3-methylbutan-2-yl)amino)-2-oxoethyl)thio)-1-ethyl-1H-benzo[d]imidazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-((2-((2-cyano-3-methylbutan-2-yl)amino)-2-oxoethyl)thio)-1-ethyl-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-3-methylbutanoate
- Ethyl 3-methylbutan-2-yl carbonate
- Ethyl 2-cyano-3-phenyl-2-butenoate
Uniqueness
Ethyl 2-((2-((2-cyano-3-methylbutan-2-yl)amino)-2-oxoethyl)thio)-1-ethyl-1H-benzo[d]imidazole-5-carboxylate is unique due to its combination of functional groups and its potential for diverse applications. Unlike similar compounds, it possesses a benzimidazole ring, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H26N4O3S |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
ethyl 2-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]sulfanyl-1-ethylbenzimidazole-5-carboxylate |
InChI |
InChI=1S/C20H26N4O3S/c1-6-24-16-9-8-14(18(26)27-7-2)10-15(16)22-19(24)28-11-17(25)23-20(5,12-21)13(3)4/h8-10,13H,6-7,11H2,1-5H3,(H,23,25) |
InChI Key |
VGWJXEBNGIYKIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)OCC)N=C1SCC(=O)NC(C)(C#N)C(C)C |
Origin of Product |
United States |
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